6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16478089
InChI: InChI=1S/C21H11Br2N3O3S/c22-12-8-11-9-13(21(28)29-18(11)14(23)10-12)20(27)25-19-17(15-4-3-7-30-15)24-16-5-1-2-6-26(16)19/h1-10H,(H,25,27)
SMILES:
Molecular Formula: C21H11Br2N3O3S
Molecular Weight: 545.2 g/mol

6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16478089

Molecular Formula: C21H11Br2N3O3S

Molecular Weight: 545.2 g/mol

* For research use only. Not for human or veterinary use.

6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide -

Specification

Molecular Formula C21H11Br2N3O3S
Molecular Weight 545.2 g/mol
IUPAC Name 6,8-dibromo-2-oxo-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C21H11Br2N3O3S/c22-12-8-11-9-13(21(28)29-18(11)14(23)10-12)20(27)25-19-17(15-4-3-7-30-15)24-16-5-1-2-6-26(16)19/h1-10H,(H,25,27)
Standard InChI Key IEGFVCDOTXTDNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C5=CC=CS5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide, reflects its multicomponent structure . The core chromene scaffold (2H-chromene-2-one) is substituted with bromine atoms at positions 6 and 8, while the carboxamide group at position 3 links to an imidazo[1,2-a]pyridine moiety bearing a thiophene substituent.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₁Br₂N₃O₃S
Molecular Weight545.2 g/mol
Canonical SMILESC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C5=CC=CS5
PubChem CID3550778
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The presence of bromine atoms enhances electrophilicity and potential interactions with biological targets, while the thiophene and imidazopyridine groups contribute to π-π stacking and hydrophobic interactions .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous imidazo[1,2-a]pyridinecarboxamides are typically synthesized via multi-step routes involving:

  • Knoevenagel Condensation: Formation of the chromene-3-carboxylic acid precursor via reaction of 1,3-diketones with aldehydes .

  • Amide Coupling: Reaction of the chromene-3-carboxylic acid with an imidazo[1,2-a]pyridine amine derivative using coupling agents like HATU or EDCI .

  • Functionalization: Bromination at positions 6 and 8 using N-bromosuccinimide (NBS) under controlled conditions.

The imidazo[1,2-a]pyridine moiety can be synthesized from 2-aminopyridine and α-bromoketones, followed by Suzuki-Miyaura coupling to introduce the thiophene group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include a singlet for the chromene C3 proton (δ 6.8–7.2 ppm), doublets for aromatic protons on brominated chromene (δ 7.5–8.0 ppm), and distinct peaks for thiophene (δ 7.1–7.3 ppm) .

  • ¹³C NMR: Carbonyl carbons (C=O) appear near δ 160–170 ppm, with quaternary carbons adjacent to bromine atoms deshielded to δ 120–130 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 545.2 (M+H)⁺, with isotopic patterns characteristic of two bromine atoms.

ADME and Pharmacokinetic Profile

Table 2: Predicted ADME Properties (Based on Analogs )

PropertyValue
Plasma Protein Binding>99%
CYP Inhibition (CYP3A4)~50% at 10 μM
Metabolic Stability (Human Liver Microsomes)<2% remaining after 1 hour
hERG InhibitionIC₅₀ >10 μM

The high plasma protein binding and rapid hepatic clearance suggest limited oral bioavailability, necessitating formulation optimization .

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